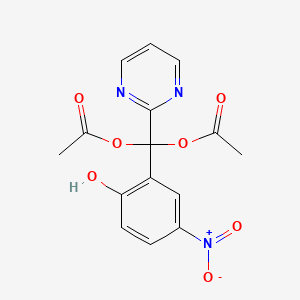

![molecular formula C14H19ClN2O2 B4626031 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)

1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine

説明

Synthesis Analysis

The synthesis of compounds similar to 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine involves complex chemical reactions, including N-alkylation and Michael addition-elimination reactions. These processes are crucial for attaching different functional groups to the piperazine ring, thereby altering the compound's properties and potential applications (Jian-Hua Fu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class, including 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine, often features a planar five-membered furanone ring and six-membered rings adopting chair conformations. This structural arrangement is significant for the compound's chemical behavior and interaction with biological targets (Jian-Hua Fu et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine include base-catalyzed additions and reactions with amines, leading to various derivatives with altered chemical properties. These reactions are essential for exploring the compound's potential in different scientific and industrial applications (A. Currie et al., 1967).

Physical Properties Analysis

The physical properties of 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine and its derivatives, such as solubility, melting point, and stability, are critical for determining its suitability in various applications. The compound's stability up to certain temperatures and its solubility in various solvents are key factors for its use in chemical synthesis and potential pharmaceutical applications (Sofian Gatfaoui et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and the potential for forming diverse derivatives, highlight the versatility of 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine. These properties are crucial for the compound's application in synthesizing various bioactive molecules and exploring its mechanism of action in biological systems (Lichao Ma et al., 2012).

科学的研究の応用

Synthesis and Chemical Reactions

One study detailed the synthesis and hydrolysis reactions of compounds including 2-Oxo-3-ethoxycarbonylmethylenepiperazine derivatives, which were hydrolyzed into pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond. This research provides insight into the reactivity and potential applications of piperazine derivatives in synthetic chemistry (Iwanami et al., 1964).

Anticancer Activity

Another significant application is in the development of anticancer agents. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) explored its metabolism in rat bile, revealing extensive metabolization and the identification of nine major metabolites. This points to the potential therapeutic uses of piperazine derivatives in cancer treatment (Jiang et al., 2007).

Synthesis and Molecular Insight

Further, the one-pot synthesis of enaminones with piperazine components highlights innovative approaches in organic synthesis, offering valuable insights into the design and development of new compounds with potential applications in drug discovery and material science (Barakat et al., 2020).

Antimicrobial Properties

Research on 1,5-diphenylpyrrole derivatives, including 2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, demonstrated antimycobacterial activity, indicating the role of piperazine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (Biava et al., 2008).

Environmental Science and Toxicology

Additionally, studies on the degradation of chlorotriazine pesticides by sulfate radicals emphasize the environmental applications of chemical research, particularly in understanding the mechanisms of pesticide degradation and the influence of organic matter (Lutze et al., 2015).

特性

IUPAC Name |

2-(2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-11(19-13-6-4-3-5-12(13)15)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWFZWLJTWAYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)

![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)